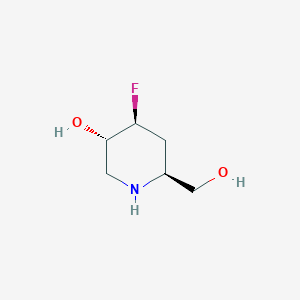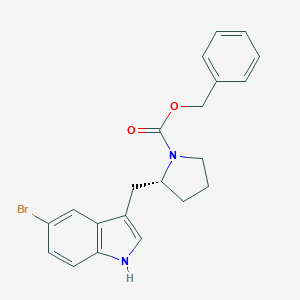
(R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate" is a chiral molecule that appears to be related to a class of compounds with potential medicinal properties. The presence of a 5-bromo-1H-indol-3-yl group suggests that it may share some chemical behavior with indole derivatives, which are known to be important in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of novel derivatives similar to the compound were synthesized using electrophilic substitution reactions at the 1st position of a related starting material. This starting material was itself synthesized from 4-bromo aniline through Japp-Klingemann and Fischer indole cyclization reactions . These methods are significant as they provide a pathway to introduce various substituents into the indole ring, potentially modifying the biological activity of the resulting compounds.
Molecular Structure Analysis
While the exact molecular structure of "(R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate" is not provided, related compounds have been characterized using techniques such as IR, 1H NMR, and MASS spectroscopy . These techniques are crucial for confirming the structure of synthesized compounds and for determining the stereochemistry, which is particularly important for chiral molecules as it can significantly affect their biological activity.
Chemical Reactions Analysis
The compound is likely to participate in reactions typical of indoles and pyrrolidines. For example, the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to similar substrates has been reported, leading to the formation of new derivatives . Such reactions are valuable for the construction of complex molecules with potential pharmacological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The presence of a bromo substituent and a pyrrolidine ring suggests that it would exhibit properties typical of halogenated heterocycles. The compound's solubility, acidity, and reactivity would be key parameters to consider in its application. Related compounds have had their acid dissociation constants determined, and some have shown interesting antimicrobial activity, which could be a promising indication of the biological relevance of these types of molecules .
Applications De Recherche Scientifique
Synthesis and Characterization
(R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate and its derivatives have been synthesized through various chemical reactions, demonstrating the compound's versatility in organic synthesis. For instance, Mogulaiah, Sundar, and Tasleem (2018) synthesized a series of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivates, characterizing them using different spectroscopic methods. The starting material for these derivatives was synthesized from 4-bromo aniline using Japp-Klingemann and Fischer indole cyclization reactions (Mogulaiah, Sundar, & Tasleem, 2018).
Antimicrobial Activity
Some derivatives of (R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate have shown antimicrobial properties. Nural et al. (2018) synthesized a series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives and tested their antimicrobial activity. Two of these compounds displayed significant antibacterial activity against A. baumannii and M. tuberculosis H37Rv strains, suggesting potential for these structures as powerful antimycobacterial agents (Nural et al., 2018).
Catalytic Applications
The compound and its derivatives have been utilized in catalysis, contributing to the development of efficient synthesis methods. For instance, Singh et al. (2017) synthesized palladacycles with an indole core and evaluated their applications as catalysts. These complexes proved to be efficient for Suzuki–Miyaura coupling and allylation of a variety of aldehydes, highlighting their potential in catalytic processes (Singh et al., 2017).
Structural Studies
Structural characterization of compounds related to (R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate has been a focus of research, aiding in the understanding of their chemical properties. For example, Laihia et al. (2006) synthesized and structurally characterized three spiro[pyrrolidine-2,3′-oxindoles] using NMR, X-ray diffraction, and mass spectrometry, providing detailed insight into their molecular structure (Laihia et al., 2006).
Propriétés
IUPAC Name |
benzyl (2R)-2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2/c22-17-8-9-20-19(12-17)16(13-23-20)11-18-7-4-10-24(18)21(25)26-14-15-5-2-1-3-6-15/h1-3,5-6,8-9,12-13,18,23H,4,7,10-11,14H2/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTXUHGADAKYDZ-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CC3=CNC4=C3C=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CC3=CNC4=C3C=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

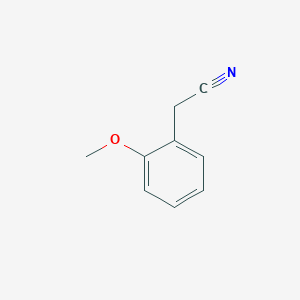
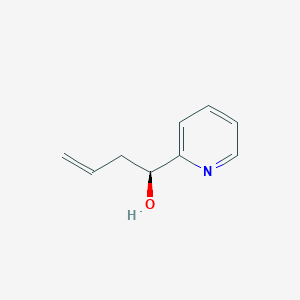
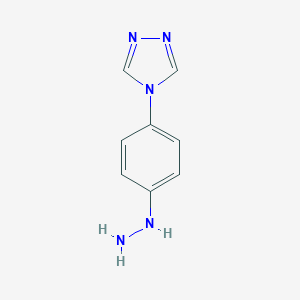
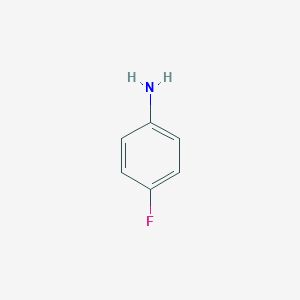
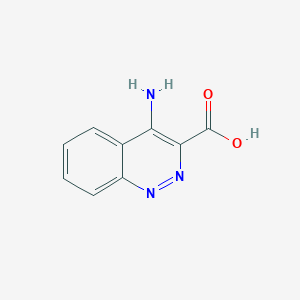
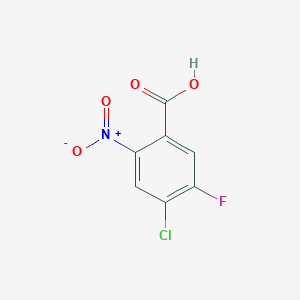
![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128573.png)
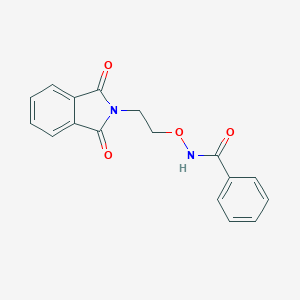
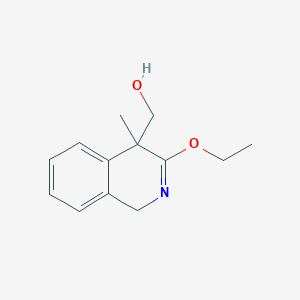
![N-Acetyl-S-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-L-cysteinyl-D-valyl-L-isoleucyl-L-methionine](/img/structure/B128576.png)
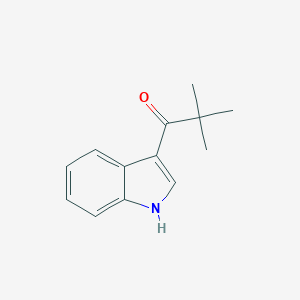
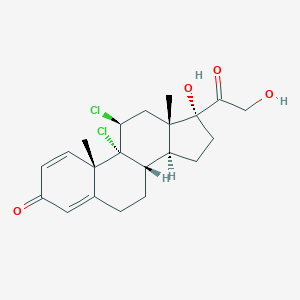
![1-(p-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B128587.png)
